4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The structure of this compound includes a methoxy group attached to the imidazo[1,2-a]pyridine ring and a benzonitrile group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yield.
Temperature: Elevated temperatures are used to facilitate the condensation reaction.
Reagents: 2-aminopyridines and α-bromoketones are the primary reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, antibacterial, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or modulate GABA A receptors . These interactions can lead to the inhibition of cell proliferation or modulation of neurotransmitter activity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine unit.
Alpidem: An anxiolytic with a similar structure.
Saridipem: Another anxiolytic with related chemical properties.
Olprione: A heart-failure drug containing the imidazo[1,2-a]pyridine unit.
Uniqueness
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11N3O |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
4-(6-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3O/c1-19-13-6-7-15-17-14(10-18(15)9-13)12-4-2-11(8-16)3-5-12/h2-7,9-10H,1H3 |
InChI Key |
HIXFZXVMKHJIBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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